4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H4Cl2N4 and its molecular weight is 203.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a derivative of 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine, has been synthesized as an intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Synthesis of Derivatives
- Nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, demonstrating the chemical flexibility of the compound (Ogurtsov & Rakitin, 2021).
Synthesis of Pyrimidine-based Derivatives
- Research on pyrimidine, an essential component of nucleic acids, includes its application in AIDS chemotherapy. The synthesis of pyrazole-based pyrimidine scaffolds highlights the significance of pyrimidine in drug design (Ajani et al., 2019).
Synthesis of Tricyclic Heteroaromatic Systems
- Studies on tricyclic heteroaromatic systems containing bridgehead nitrogen atoms, including [1,2,4]Triazolo[3′,4′ : 3,2]pyrazolo[3,4-d]pyrimidines, further explore the chemical diversity and potential applications of this compound (Golec, Scrowston, & Dunleavy, 1992).
Synthesis of Anticancer and Anti-5-lipoxygenase Agents
- Synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the compound's potential in therapeutic applications (Rahmouni et al., 2016).
Development of Nucleoside Analogues
- The compound has been used in the development of nucleoside analogues, offering new synthetic routes to inosine, guanosine, adenosine, and isoguanosine analogs (Cottam, Revankar, & Robins, 1983).
Antibacterial Applications
- Synthesis and in vitro evaluation of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives reveal their potential as antibacterial agents against various pathogens (Beyzaei et al., 2017).
Future Directions
The future directions in the research of pyrimidines, including 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine, involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
The primary target of 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .
Result of Action
The molecular effect of this compound’s action is the inhibition of CDK2, leading to cell cycle arrest . On a cellular level, this can result in the cessation of cell proliferation and potentially cell death .
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine has been found to interact with various enzymes and proteins. It has been identified as a novel CDK2 inhibitor, which makes it a potential target for cancer treatment . The compound fits into the ATP adenine region of CDK2, establishing essential hydrogen bonding with Leu83 .
Cellular Effects
The compound has shown significant inhibitory effects on the growth of various cell lines. It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cells, and moderate activity against HepG-2 cells . The compound’s influence on cell function includes alterations in cell cycle progression and induction of apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits CDK2/cyclin A2, which is responsible for phosphorylation of key components for cell proliferation .
Metabolic Pathways
Its role as a CDK2 inhibitor suggests it may influence pathways related to cell cycle regulation .
Subcellular Localization
Its interaction with CDK2 suggests it may be localized to regions of the cell where CDK2 is present .
Properties
IUPAC Name |
4,6-dichloro-2-methylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-12-2-3-4(7)9-6(8)10-5(3)11-12/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHBOALBAOKBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959432-77-0 |
Source
|
Record name | CHEMHERE CHEM94590 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.